Dimethyldiphenoxysilane

Description

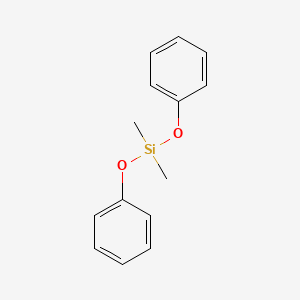

Dimethyldiphenoxysilane (CAS: 3440-02-6) is an organosilicon compound with the molecular formula C₁₄H₁₆O₂Si and a molecular weight of 244.36 g/mol. It is characterized by two methyl (-CH₃) and two phenoxy (-O-C₆H₅) groups bonded to a central silicon atom. Key physical properties include:

- Density: 1.060 g/cm³

- Melting Point: -23°C

- Boiling Point: 286°C (estimated)

- Appearance: Solid at room temperature .

This compound is primarily utilized in polymer chemistry for synthesizing poly(silyl ether)s, which are valued for their thermal stability and degradability. For instance, Nishikubo et al. (1996) demonstrated its use in poly(silyl ether) synthesis via addition reactions with bisepoxides .

Properties

IUPAC Name |

dimethyl(diphenoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2Si/c1-17(2,15-13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLVAJXQIOKFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073962 | |

| Record name | Silane, dimethyldiphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3440-02-6 | |

| Record name | 1,1′-[(Dimethylsilylene)bis(oxy)]bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldiphenoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethyldiphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldiphenoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Dimethyldiphenoxysilane is commonly synthesized by reacting dimethyldichlorosilane with phenol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . The general reaction can be represented as follows:

[ \text{C}_2\text{H}_6\text{Cl}_2\text{Si} + 2\text{C}6\text{H}5\text{OH} \rightarrow \text{C}{14}\text{H}{18}\text{O}_2\text{Si} + 2\text{HCl} ]

In industrial settings, this reaction is carried out in large reactors with precise temperature and pressure controls to maximize yield and purity.

Chemical Reactions Analysis

Dimethyldiphenoxysilane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanols and other oxidation products.

Reduction: Reduction reactions can convert this compound into simpler silane derivatives.

Substitution: It can undergo substitution reactions where the phenoxy groups are replaced by other functional groups, depending on the reagents used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Materials Science

- Silicone Production : DMPS serves as a precursor for silicone polymers used in sealants, adhesives, and coatings. Its ability to enhance the mechanical properties and durability of silicone materials makes it valuable in construction and automotive industries .

- Surface Modification : The compound is utilized to modify surfaces to improve hydrophobicity or adhesion characteristics. This application is particularly important in the development of coatings that resist water and other environmental factors .

- Optoelectronic Applications : Research has indicated that polysilanes containing DMPS can be used in optoelectronic devices due to their unique electronic properties. This includes their potential use in light-emitting diodes (LEDs) and photovoltaic cells .

Applications in Organic Synthesis

Dimethyldiphenoxysilane is recognized for its role as a reagent in organic synthesis:

- Intermediate for Organosilicon Compounds : DMPS acts as an intermediate in the synthesis of various organosilicon compounds, which are essential in pharmaceuticals and agrochemicals .

- Catalyst Support : The compound can be used as a support for catalysts in reactions involving carbon-silicon bond formations, enhancing reaction efficiency .

Case Study 1: Silicone Sealants

A study demonstrated that incorporating DMPS into silicone formulations significantly improved adhesion properties to various substrates, including metals and plastics. The resulting sealants exhibited enhanced durability under extreme weather conditions.

Case Study 2: Surface Coatings

Research on surface coatings revealed that treatments with DMPS resulted in surfaces with superior hydrophobic characteristics. These coatings were tested against water contact angles, showing significant improvement compared to untreated surfaces.

Data Table: Summary of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Silicone Production | Precursor for silicone polymers | Enhanced mechanical properties |

| Surface Modification | Improves hydrophobicity and adhesion | Increased durability against environmental factors |

| Organic Synthesis | Intermediate for organosilicon compounds | Essential for pharmaceuticals and agrochemicals |

| Optoelectronic Devices | Used in polysilanes for electronic applications | Potential use in LEDs and photovoltaic cells |

Mechanism of Action

The mechanism by which dimethyldiphenoxysilane exerts its effects involves its interaction with various molecular targets. In chemical reactions, it acts as a source of silicon, facilitating the formation of silicon-oxygen bonds. Its phenoxy groups can participate in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of dimethyldiphenoxysilane are influenced by its substituents. Below is a comparison with analogous organosilicon compounds:

Table 1: Structural and Functional Group Comparison

Research Findings and Industrial Relevance

- Polymer Synthesis: this compound-based poly(silyl ether)s exhibit superior thermal stability (degradation temperatures >300°C) compared to methoxy-substituted analogs, making them ideal for high-temperature coatings .

- Environmental Impact: Poly(silyl ether)s derived from this compound are hydrolytically degradable, aligning with green chemistry principles .

- Performance Trade-offs: While chlorinated silanes offer faster reaction kinetics, this compound provides safer processing and reduced equipment corrosion .

Biological Activity

Dimethyldiphenoxysilane (DMPS) is a silane compound that has garnered attention for its diverse biological activities and potential applications in various fields, including pharmacology and materials science. This article explores the biological activity of DMPS, highlighting its mechanisms of action, relevant studies, and potential therapeutic applications.

This compound is characterized by its unique silane structure, which includes two phenoxy groups attached to a silicon atom with two methyl groups. This configuration contributes to its hydrophobic properties and influences its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of DMPS can be attributed to several mechanisms:

- Estrogen Receptor Modulation : Research indicates that silane derivatives, including DMPS, can act as ligands for estrogen receptors (ER). In vitro studies have shown that certain silane compounds exhibit estrogenic activity, promoting cell proliferation in ER-positive breast cancer cell lines such as MCF-7 .

- Antioxidant Properties : DMPS has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property has implications for its use in protecting cells from damage caused by reactive oxygen species (ROS) .

- Catalytic Activity : The compound has been studied for its catalytic properties in various chemical reactions. For instance, DMPS is involved in hydrosilylation reactions, which are essential for synthesizing organosilicon compounds .

Case Studies and Research Findings

Several studies have investigated the biological effects of DMPS:

- Cell Proliferation Assays : In a study evaluating the estrogenic activity of silane derivatives, DMPS was shown to enhance the proliferation of MCF-7 cells with an effective concentration (EC50) lower than that of many carbon analogs .

- In Vivo Studies : Animal model research has indicated that DMPS may influence systemic inflammation and immune responses. For example, in LPS-induced macrophage models, compounds similar to DMPS exhibited significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-α .

- Catalytic Mechanisms : A mechanistic study on the catalytic behavior of DMPS revealed that it participates in alcoholysis reactions with high efficiency, suggesting potential applications in organic synthesis .

Data Tables

The following table summarizes key findings from various studies on the biological activity of DMPS:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.